Mequitazine Impurity 4
Description
Properties
IUPAC Name |
10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGVIZUGFYBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Mequitazine Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mequitazine Impurity 4 has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of pharmaceutical impurities.
Biology: Studies involving this compound help in understanding the metabolic pathways and potential toxicological effects of impurities in drugs.
Medicine: Research on this compound contributes to the development of safer and more effective pharmaceutical formulations.
Industry: It is used in quality control processes to ensure the purity and safety of pharmaceutical products.
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
Mequitazine Impurity 4 is hypothesized to share structural similarities with mequitazine but with modifications such as iodination or hydroxylation. Comparisons with other antihistamine impurities and derivatives are outlined below:
Table 1: Comparative Physicochemical Properties
*Estimated based on phenothiazine analogs ; †Calculated for moxonidine analogs ; ‡Inferred from iodinated analogs increasing hydrophobicity .
Key Observations :
- Hydrophobicity : Iodination in this compound likely increases log P compared to mequitazine, similar to trends seen in other iodinated compounds .
- Metabolism: Like mequitazine, its impurity is expected to depend on CYP2D6, given the enzyme’s role in metabolizing phenothiazine derivatives .
Antimicrobial Activity
Mequitazine and its phenothiazine derivatives (e.g., promethazine) exhibit bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. However, Pseudomonas aeruginosa is resistant to most antihistamines except phenothiazines like mequitazine . No direct data exist for this compound, but structural analogs suggest reduced efficacy due to steric hindrance from iodination.
Anti-Allergic and Anti-Inflammatory Effects
Mequitazine inhibits superoxide anion (O₂⁻) generation in neutrophils, a mechanism shared with hesperetin glycosides (e.g., hesperetin 7-O-α-glucoside) . In contrast, this compound’s bioactivity remains unstudied, though iodinated compounds often exhibit altered receptor binding.
Central Nervous System (CNS) Effects
Mequitazine causes mild sedation, with driving impairment (SDLP increase: +0.33 to +2.5 cm) at 10 mg doses . Its enantiomer, l-mequitazine, shows stronger H1-receptor binding but similar sedation . Impurities lacking H1-receptor affinity may lack CNS effects.
Metabolic and Toxicological Profiles
- Mequitazine : Metabolized by CYP2D6 to hydroxylated and S-oxidized metabolites, with a half-life of 18–45 hours .
- Impurity 4 : If structurally akin to iodinated mequitazine, it may exhibit prolonged half-life due to increased hydrophobicity, but toxicity risks (e.g., iodine-related) require evaluation.
- Comparative Toxicity : Mequitazine has lower cytotoxicity (CC₅₀ >100 µM in HepG2 cells) than azelastine (CC₅₀ = 0.95 µM) but higher than fexofenadine (CC₅₀ >100 µM) .
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Mequitazine Impurity 4 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for routine quantification due to its reproducibility and compliance with ICH Q2(R2) guidelines . For enhanced specificity and sensitivity, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is recommended, particularly when resolving co-eluting impurities or degradation products. Method validation must include parameters such as specificity, linearity (e.g., 50–150% of the target concentration), accuracy (recovery studies ≥90%), and limits of detection/quantification (LOD/LOQ) .
Q. What are the regulatory thresholds for reporting and controlling this compound according to ICH guidelines?
- Methodological Answer : Per ICH Q3A/B, impurities at or above 0.1% of the active pharmaceutical ingredient (API) concentration must be reported, identified, and qualified. For this compound, this requires:
Q. How should researchers validate analytical methods for this compound to ensure regulatory compliance?
- Methodological Answer : Follow ICH Q2(R2) validation protocols:
- Specificity : Demonstrate resolution from Mequitazine and other impurities using spiked samples.
- Linearity : Test across 50–150% of the expected impurity range (R² ≥ 0.99).
- Accuracy : Spike recovery studies (three concentration levels, triplicate measurements).
- Robustness : Vary chromatographic conditions (e.g., pH, flow rate) to assess method resilience .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification results between HPLC and LC-MS/MS?
- Methodological Answer : Discrepancies often arise from matrix interference or ionization inefficiencies in LC-MS/MS. Use orthogonal methods:
- Cross-Validation : Compare results with a validated HPLC-UV method.
- Spiking Studies : Introduce known concentrations of Impurity 4 to assess recovery rates in both methods.
- Standard Addition : Quantify impurity in the presence of excipients to isolate matrix effects .
Q. What strategies are employed for the structural elucidation of unknown impurities like this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Determine molecular formula via exact mass (e.g., m/z ± 5 ppm).
- NMR Spectroscopy : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to assign functional groups and connectivity.
- Synthetic Comparison : Prepare reference standards of suspected impurities (e.g., oxidation byproducts) and match spectral data .
Q. How can forced degradation studies elucidate the formation pathways of this compound?
- Methodological Answer : Subject Mequitazine to stress conditions:
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C for 48 hours.
- Photolytic Exposure : 1.2 million lux-hours UV light.
Monitor degradation products via LC-MS/MS and propose mechanistic pathways (e.g., oxidation of sulfur-containing groups) .
Q. What experimental design principles ensure reproducibility in impurity synthesis and characterization?
- Methodological Answer :
- Synthetic Protocols : Document reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography).
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis (C, H, N ± 0.4% theoretical).
- Batch Consistency : Analyze multiple synthetic batches to validate impurity profiles .
Q. How do researchers address challenges in quantifying trace-level impurities during stability testing?
- Methodological Answer :
- Sample Enrichment : Use solid-phase extraction (SPE) to concentrate impurities.
- Derivatization : Enhance detectability of low-abundance impurities via chemical tagging (e.g., fluorescence labeling).
- Long-Term Stability : Store samples at 25°C/60% RH and analyze at intervals (0, 3, 6 months) to track impurity growth .
Data Analysis and Contradiction Management
Q. How should researchers statistically analyze impurity data to minimize false-positive/negative results?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Multivariate Analysis : Use principal component analysis (PCA) to distinguish impurity-related variability from instrumental noise.
- Confidence Intervals : Report mean ± 3σ for impurity concentrations to align with ICH precision criteria .
Q. What methodologies validate the absence of genotoxic risk in this compound?
- Methodological Answer :
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100).
- In Silico Toxicity Prediction : Use software like Derek Nexus to flag structural alerts (e.g., aromatic amines).
- Threshold of Toxicological Concern (TTC) : Apply a 1.5 μg/day limit if genotoxicity data are absent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
